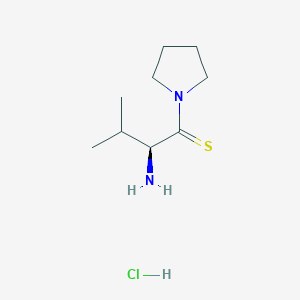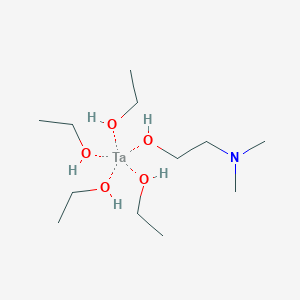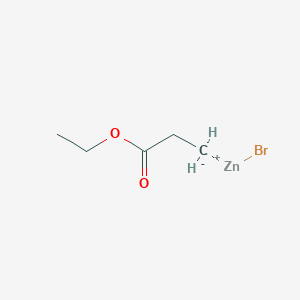
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride is a synthetic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a pyrrolidide group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride typically involves multiple steps, starting with the preparation of the core pyrrolidide structure. The process often includes the following steps:
Formation of the Pyrrolidide Core: This involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidide ring.
Introduction of the Valine Moiety: Valine is introduced into the structure through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the peptide bond.
Incorporation of the CS-N Linkage: The CS-N linkage is introduced through a thiolation reaction, where a thiol group is added to the nitrogen atom of the pyrrolidide ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the CS-N linkage with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The CS-N linkage plays a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride can be compared with other similar compounds, such as:
Hcl-val-psi[CS-N]-thiazolidide: Similar in structure but contains a thiazolidide ring instead of a pyrrolidide ring.
Hcl-val-psi[CS-N]-oxazolidide: Contains an oxazolidide ring, offering different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its pyrrolidide ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
184360-54-1 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione |
InChI |
InChI=1S/C9H18N2S/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1 |
InChI Key |
VODWMJRXDMMJJG-QMMMGPOBSA-N |
SMILES |
CC(C)C(C(=S)N1CCCC1)N.Cl |
Isomeric SMILES |
CC(C)[C@@H](C(=S)N1CCCC1)N |
Canonical SMILES |
CC(C)C(C(=S)N1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)

![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)
